molecular formula C17H13F5N6O3 B10893488 N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B10893488
M. Wt: 444.32 g/mol
InChI Key: BWRPGNPGRXVHKB-UHFFFAOYSA-N
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Description

N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a pentafluorobenzyl group and a nitropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole core. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under reflux conditions.

    Introduction of the Pentafluorobenzyl Group: The next step involves the alkylation of the pyrazole core with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Nitro Group: The nitropyrazole moiety is synthesized separately by nitration of pyrazole using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: Finally, the two synthesized intermediates are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogenation over a palladium catalyst, which may reduce the nitro group to an amine.

    Substitution: The fluorine atoms on the pentafluorobenzyl group can be substituted with nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole rings may bind to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the pentafluorobenzyl and nitro groups.

    2,3,4,5,6-Pentafluorobenzyl bromide: Used in the synthesis of the target compound, it is a common reagent in organic synthesis.

    3-Nitro-1H-pyrazole: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.

Uniqueness

N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of a pentafluorobenzyl group and a nitropyrazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13F5N6O3

Molecular Weight

444.32 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C17H13F5N6O3/c1-7-17(23-11(29)6-26-4-3-10(25-26)28(30)31)8(2)27(24-7)5-9-12(18)14(20)16(22)15(21)13(9)19/h3-4H,5-6H2,1-2H3,(H,23,29)

InChI Key

BWRPGNPGRXVHKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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